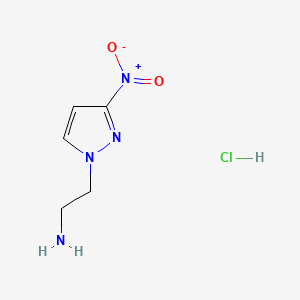

1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-nitropyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-2-4-8-3-1-5(7-8)9(10)11;/h1,3H,2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQJYMDOUIIXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride (CAS No. 1197235-00-9). As a member of the nitro-pyrazole class of compounds, this molecule holds potential for various applications in medicinal chemistry and drug development, owing to the diverse biological activities associated with the pyrazole scaffold.[1][2] This document synthesizes available data on its identity, and leverages analytical data from its core structural components and related analogues to present a detailed profile. It is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and further investigation of this compound's potential.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 3-position and an aminoethyl side chain at the 1-position. The molecule is supplied as a hydrochloride salt, a common strategy in medicinal chemistry to enhance the solubility and stability of amine-containing compounds.[3] The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[4] The introduction of a nitro group can significantly influence the compound's electronic properties and potential biological activity, while the aminoethyl side chain provides a site for further functionalization and interaction with biological targets.

Rationale for Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties, including solubility, pKa, melting point, and spectral characteristics, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a detailed examination of these parameters for this compound, based on available data and predictive modeling, to facilitate its progression in the drug discovery pipeline.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While experimental data for this specific molecule is limited, the provided information is based on supplier data and established chemical principles.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[5] |

| Synonym | 3-Nitro-1H-pyrazole-1-ethanamine Hydrochloride | Pharmaffiliates[5] |

| CAS Number | 1197235-00-9 | Pharmaffiliates[5] |

| Molecular Formula | C₅H₉ClN₄O₂ | Pharmaffiliates[5] |

| Molecular Weight | 192.60 g/mol | Pharmaffiliates[5] |

| Appearance | Not Available (Predicted to be a crystalline solid) | - |

| Melting Point | Not Available (Parent 3-nitro-1H-pyrazole: 173-177 °C) | - |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and methanol. | Inferred from hydrochloride salt nature and related compounds.[6][7] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[5] |

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of a compound. In the absence of published experimental spectra for this compound, this section provides predicted spectral data based on its chemical structure, alongside experimental data for its parent compound, 3-nitro-1H-pyrazole, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are generated using established algorithms that consider the chemical environment of each nucleus.[8][9][10]

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-5 (pyrazole ring) |

| ~7.0 | d | 1H | H-4 (pyrazole ring) |

| ~4.6 | t | 2H | N-CH₂ (ethyl chain) |

| ~3.5 | t | 2H | CH₂-NH₃⁺ (ethyl chain) |

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-3 (pyrazole ring, attached to NO₂) |

| ~135 | C-5 (pyrazole ring) |

| ~110 | C-4 (pyrazole ring) |

| ~50 | N-CH₂ (ethyl chain) |

| ~40 | CH₂-NH₃⁺ (ethyl chain) |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below, with reference to the known spectra of 3-nitro-1H-pyrazole.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2900-2800 | Medium | C-H stretching (aliphatic) |

| ~2700-2400 | Broad, Strong | N-H stretching (primary ammonium salt) |

| ~1550 and ~1350 | Strong | Asymmetric and symmetric N-O stretching (nitro group) |

| ~1600-1450 | Medium | C=N and C=C stretching (pyrazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected base peak in the mass spectrum would correspond to the protonated molecule [M+H]⁺ of the free base.

-

Free Base Molecular Formula: C₅H₈N₄O₂

-

Free Base Molecular Weight: 156.14 g/mol

-

Predicted [M+H]⁺: m/z 157.07

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the analytical characterization of this compound. These protocols are based on standard practices for small molecule analysis.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding nuclei in the molecule.

Protocol for High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Analysis: Run the sample and integrate the peak areas to determine the purity of the compound.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for determining the melting point, decomposition temperature, and overall thermal stability of a compound. While no specific data is available for this compound, studies on other nitropyrazole derivatives indicate that they can be energetic materials with varying thermal stabilities.[12][13][14][15] The thermal stability is a critical parameter for safety in handling and storage.

Predicted Thermal Behavior: It is anticipated that the compound will exhibit a sharp melting point, followed by exothermic decomposition at a higher temperature, a characteristic of many nitro-containing compounds. The hydrochloride salt form is expected to be more thermally stable than the corresponding free base.

Potential Biological Significance and Applications

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast array of biological activities.[1][2][4] The presence of the nitro group and the aminoethyl side chain on the pyrazole ring of this compound suggests several potential areas of therapeutic interest. The nitro group can act as a hydrogen bond acceptor and may be involved in charge-transfer interactions. The primary amine can be protonated at physiological pH, allowing for ionic interactions with biological targets such as enzymes and receptors.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a significant portion of the data presented is predictive due to the limited availability of experimental results for this specific molecule, the information serves as a robust starting point for researchers. The guide highlights the importance of comprehensive characterization and provides standardized protocols for achieving this. Further experimental validation of the predicted properties is essential for the continued development of this promising compound.

Visualizations

Caption: Analytical workflow for the comprehensive characterization of the target compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link].

-

National Institute of Standards and Technology. 1H-Pyrazole in NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology. IR Spectrum of 1H-Pyrazole. Retrieved from [Link].

- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)

- Ferreira, L. G., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1625-1654.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

- Al-Ostoot, F. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3736.

-

Pharmaffiliates. This compound. Retrieved from [Link].

- Sinditskii, V. P., et al. (2019). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 44(11), 1361-1371.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2394-2402.

- Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(23), 7291.

-

ChemAxon. NMR Predictor. Retrieved from [Link].

-

Solubility of Things. Pyrazole. Retrieved from [Link].

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- Kumar, V., & Aggarwal, N. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical Sciences and Research, 10(6), 2634-2646.

- Yin, C., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

- Ali, I., et al. (2022).

- Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 190350, 1H-Pyrazole, hydrochloride (1:1). Retrieved from [Link].

- Liu, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.

- Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 57(12), 1083-1095.

- Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

- Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole. Retrieved from [Link].

- Wang, R., et al. (2014). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of Molecular Modeling, 20(4), 2176.

-

Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link].

- Shkineva, T. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.

-

Wikipedia. Metamizole. Retrieved from [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Metamizole - Wikipedia [en.wikipedia.org]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 10. Visualizer loader [nmrdb.org]

- 11. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride: Structure, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, chemical properties, and prospective applications.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its unique chemical properties allow for versatile substitutions, leading to a wide array of biological activities.[1][2] Pyrazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antiviral, and analgesic agents.[2][3] The introduction of specific functional groups, such as a nitro group and an aminoethyl side chain, can significantly modulate the pharmacological profile of the pyrazole core, making this compound a compound of considerable interest.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[4] |

| Synonyms | 3-Nitro-1H-pyrazole-1-ethanamine Hydrochloride | Pharmaffiliates[4] |

| CAS Number | 1197235-00-9 | Pharmaffiliates[4] |

Molecular Formula and Weight

| Property | Value | Source |

| Molecular Formula | C5H9ClN4O2 | Pharmaffiliates[4] |

| Molecular Weight | 192.60 g/mol | Pharmaffiliates[4] |

Structural Representation

The molecular structure of this compound comprises a pyrazole ring substituted with a nitro group at the C3 position and an aminoethyl chain at the N1 position. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: Molecular structure of this compound.

Synthesis Strategies

A common approach involves a two-step process:

-

Nitration of the Pyrazole Ring: The parent pyrazole can be nitrated to introduce the nitro group, typically at the 3- or 4-position. This is often achieved using a mixture of nitric acid and sulfuric acid.[5]

-

N-Alkylation with a Protected Aminoethyl Group: The resulting 3-nitropyrazole can then be alkylated at the N1 position. To prevent side reactions with the amino group, a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide, is commonly used.

-

Deprotection: The final step involves the removal of the protecting group (e.g., phthalimide) to yield the primary amine, followed by salt formation with hydrochloric acid.

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Foreword: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmacologically active agents and functional materials. The introduction of specific substituents, such as a nitro group and an aminoethyl side chain, imparts unique electronic and structural properties, making compounds like 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride (CAS 1197235-00-9) valuable building blocks.

Molecular Structure and Inherent Properties

The target molecule is comprised of three key functional regions, each contributing distinct spectroscopic signatures:

-

The 1,3-Substituted Pyrazole Ring: A five-membered aromatic heterocycle. The nitrogen at position 1 is substituted with an ethylamino group, and the carbon at position 3 bears a strongly electron-withdrawing nitro group.

-

The Ethylamine Side Chain: A flexible two-carbon linker connecting the pyrazole ring to a primary amine.

-

The Hydrochloride Salt: The primary amine is protonated, forming an ammonium salt with a chloride counter-ion. This significantly influences its chemical and spectroscopic behavior, particularly in the IR spectrum.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on established substituent effects in pyrazole systems and related aliphatic amines.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring and the ethylamino side chain. The spectrum would ideally be acquired in a solvent like DMSO-d₆ to ensure solubility and allow for the observation of exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.6 | Doublet (d) | 1H | H5 (Pyrazole) | The H5 proton is adjacent to the N1-substituted nitrogen and is deshielded. The strong electron-withdrawing effect of the nitro group at C3 further enhances this deshielding. It will appear as a doublet due to coupling with H4. |

| ~7.0 - 7.2 | Doublet (d) | 1H | H4 (Pyrazole) | The H4 proton is coupled to H5. Its chemical shift is significantly upfield relative to H5, a characteristic feature of 1,3-substituted pyrazoles. |

| ~8.1 - 8.4 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are exchangeable and typically appear as a broad signal at a downfield chemical shift. The exact position is concentration and temperature-dependent. |

| ~4.6 - 4.8 | Triplet (t) | 2H | N1-CH₂ -CH₂-NH₃⁺ | This methylene group is directly attached to the pyrazole nitrogen (N1) and is therefore significantly deshielded. It will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~3.4 - 3.6 | Multiplet (m) | 2H | N1-CH₂-CH₂ -NH₃⁺ | This methylene group is adjacent to the protonated amine. It is deshielded by the adjacent positive charge but less so than the N1-CH₂ group. It may appear as a complex multiplet due to coupling with both the N1-CH₂ and the NH₃⁺ protons. |

Predicted ¹³C NMR Spectrum

The carbon NMR provides complementary information, revealing the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 158 | C3 (Pyrazole) | This carbon is directly attached to the highly electron-withdrawing nitro group, causing a significant downfield shift. This is a key diagnostic signal. |

| ~135 - 138 | C5 (Pyrazole) | The C5 carbon, adjacent to the N1-substituent, is typically the most downfield of the pyrazole CH carbons. |

| ~110 - 113 | C4 (Pyrazole) | The C4 carbon is generally the most upfield of the pyrazole ring carbons in this substitution pattern. |

| ~50 - 53 | N1-CH₂ -CH₂-NH₃⁺ | The carbon directly attached to the pyrazole ring nitrogen (N1) is deshielded relative to a standard aliphatic carbon. |

| ~38 - 41 | N1-CH₂-CH₂ -NH₃⁺ | This carbon is adjacent to the ammonium group and experiences a moderate downfield shift. |

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it ideal for confirming the key structural motifs of the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3200 - 2800 | N-H Stretch (-NH₃⁺) | Very Broad, Strong | This is a hallmark of a primary amine salt. The broadness is due to extensive hydrogen bonding.[3] |

| 1560 - 1540 | N-O Asymmetric Stretch | Strong, Sharp | The asymmetric stretch of the nitro group is typically a very strong and diagnostically useful band. |

| 1360 - 1340 | N-O Symmetric Stretch | Strong, Sharp | The symmetric stretch of the nitro group is also a strong, characteristic absorption. |

| ~1610 | N-H Bending (-NH₃⁺) | Moderate | The scissoring/bending vibration of the ammonium group. |

| ~1580 | C=N Stretch (Pyrazole) | Moderate | Aromatic ring stretching vibrations from the pyrazole core. |

| 2800 - 2500 | Combination Bands | Weak to Moderate | Often seen in amine hydrochlorides, these bands arise from combinations of fundamental vibrations. |

Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is essential for confirming the molecular weight and elemental composition.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the expected species would be the cation [C₅H₉N₄O₂]⁺, which corresponds to the protonated molecule losing HCl.

-

Calculated Monoisotopic Mass: 157.0720 g/mol for [M+H]⁺ (referring to the free base). A high-resolution instrument should detect this mass with an accuracy of < 5 ppm.

-

Predicted Fragmentation: Tandem MS (MS/MS) would reveal the structural connectivity. The primary fragmentation is expected to occur via cleavage of the ethylamino side chain, which is a common pathway for N-alkylated heterocycles.[4]

Predicted ESI-MS Fragmentation Pathway

Caption: A simplified representation of the predicted major fragmentation pathways for the protonated molecule in ESI-MS/MS.

Experimental Protocols

To acquire the data discussed, the following standard methodologies should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

Use a relaxation delay of 2-3 seconds.

-

Acquire several thousand scans as needed for adequate signal-to-noise.

-

-

Data Processing: Process all spectra using appropriate software. Apply an exponential line broadening function (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ 39.52 ppm).

FTIR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

MS Acquisition (Full Scan):

-

Operate in positive ion mode.

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Scan a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

-

MS/MS Acquisition (Fragmentation):

-

Select the previously identified molecular ion (m/z ~157.07) as the precursor ion.

-

Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

-

Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis: Use the instrument software to determine the accurate mass and elemental composition of the parent ion and its major fragments.

Conclusion

The structural confirmation of this compound hinges on the meticulous integration of data from NMR, FTIR, and MS. The ¹H and ¹³C NMR spectra will define the precise arrangement of atoms in the carbon-hydrogen skeleton. The FTIR spectrum will provide rapid and definitive confirmation of the critical nitro and ammonium hydrochloride functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and offer further structural insights through controlled fragmentation. By comparing experimental results to the predictive data outlined in this guide, researchers can achieve a high degree of confidence in the identity and purity of this versatile chemical building block.

References

-

Pharmaffiliates. This compound. [Online] Available at: [Link]

- Yarovenko, V. N., et al. (2011). Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole.

-

Arctom. This compound. [Online] Available at: [Link]

- Suwiński, J., & Wagner, P. (2007). Ring transformations in the reactions of 1,4-dinitropyrazole with N-nucleophiles. ARKIVOC, 2007(vi), 103-111.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Online] Available at: [Link]

-

PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. [Online] Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Online] Available at: [Link]

-

NIST. 1H-Pyrazole. NIST Chemistry WebBook. [Online] Available at: [Link]

- Claramunt, R. M., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-111.

- Jones, R. G. (1949). The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. Journal of the American Chemical Society, 71(11), 383-386.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- Saradhi, U. V. R. V., et al. (2006). Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions. Journal of Mass Spectrometry, 41(1), 73-81.

Sources

- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Nitropyrazole Compounds

Introduction: The Rising Prominence of Nitropyrazoles in Energetic Materials

Nitropyrazole compounds have emerged as a significant class of energetic materials, garnering considerable attention from researchers in drug development, defense, and materials science.[1][2][3] Their appeal lies in a unique combination of high heat of formation, high density, and tunable thermal stability and detonation performance.[1][2][3] The pyrazole ring, an aromatic five-membered heterocycle, provides a stable backbone that, when functionalized with nitro groups, yields compounds with a favorable oxygen balance and high energy density.[1] Unlike traditional carbon-based explosives, the energy release from many nitrogen-rich heterocyclic compounds stems from the high positive heat of formation, producing environmentally benign dinitrogen (N₂) gas as a primary decomposition product.[2] This guide provides an in-depth technical overview of the thermal stability and decomposition pathways of nitropyrazole compounds, offering field-proven insights for researchers and professionals.

Core Principles of Thermal Stability in Nitropyrazole Systems

The thermal stability of a nitropyrazole compound is not an intrinsic, immutable property but rather a complex interplay of its molecular architecture and intermolecular forces. Understanding these factors is paramount for the safe handling, storage, and application of these energetic materials.

Key Influencing Factors:

-

Degree and Position of Nitration: The number and location of nitro groups on the pyrazole ring are primary determinants of thermal stability. While increased nitration generally enhances energetic performance, it can also introduce molecular strain and create pathways for decomposition. For instance, compounds with adjacent nitro groups may exhibit different decomposition onsets compared to those with more separated nitro groups.[4]

-

Substituent Effects: The introduction of various functional groups onto the pyrazole core can significantly alter its thermal behavior.

-

Amino Groups (-NH₂): The presence of an active aromatic N-H moiety can profoundly influence thermal decomposition. For example, in 4-amino-3,5-dinitropyrazole (LLM-116), the ring opening is initiated by the transfer of the hydrogen from this group.[5]

-

Azido (-N₃) and Nitratoalkyl (-ONO₂) Groups: Azido compounds generally exhibit higher thermal stability and heats of formation compared to their nitratoalkyl counterparts.[6] Elongating the alkyl chain in both azidoalkyl and nitratoalkyl pyrazoles tends to increase the decomposition temperature.[6]

-

-

Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, can create a more stable crystal lattice, thus increasing the thermal stability of the compound. This is a key consideration in the design of new, insensitive high-energy-density materials.[7]

-

Molecular Structure: Larger aromatic conjugate structures can provide additional stabilizing effects. For instance, the trimerization of a dinitropyrazole derivative was shown to significantly improve thermal stability, albeit leading to a less concentrated heat release.[5]

Unraveling the Decomposition Mechanisms

The thermal decomposition of nitropyrazole compounds is a multifaceted process that can proceed through several competing or sequential pathways. The exact mechanism is highly dependent on the specific molecular structure and external conditions such as temperature and pressure.

Common Decomposition Pathways:

-

C-NO₂ and N-NO₂ Bond Homolysis: The initial step in the decomposition of many nitroaromatic compounds is the cleavage of the carbon-nitro or nitrogen-nitro bond, releasing a •NO₂ radical. This is a common pathway for many energetic materials.

-

Hydrogen Transfer: As seen in 4-amino-3,5-dinitropyrazole (LLM-116), an intramolecular hydrogen transfer can trigger the opening of the pyrazole ring, initiating the decomposition cascade.[5] A[5][8] sigmatropic hydrogen shift has also been proposed as an initial step in the thermolysis of 3,5-dinitropyrazole (3,5-DNP).[5]

-

Intramolecular Redox Reactions: The nitro group can act as an internal oxidant, reacting with other parts of the molecule. For example, the intramolecular oxidation of an adjacent carbon atom by a nitro group via a polarized four-membered transition state has been proposed.[5]

-

Formation of Fused Intermediates: The reaction between conjugated nitro and amine groups can lead to the formation of fused furazan intermediates. The ring strain in these intermediates can accelerate further decomposition.[5]

-

Elimination of N₂: The elimination of molecular nitrogen is a common step in the decomposition of many nitrogen-rich energetic materials, contributing significantly to the energy release.[5]

-

Autocatalysis: The decomposition products can sometimes catalyze further decomposition, leading to an accelerated reaction rate. This phenomenon has been observed in the thermolysis of 5-amino-3,4-dinitropyrazole (5-ADP).[9]

Below is a generalized logical flow of potential decomposition events in a nitropyrazole compound.

Caption: Generalized decomposition pathways for nitropyrazole compounds.

Experimental Analysis of Thermal Behavior: A Self-Validating Approach

A robust assessment of the thermal stability of nitropyrazole compounds necessitates the use of specialized analytical techniques. The synergy between different methods provides a comprehensive and self-validating understanding of the material's properties.

Core Analytical Techniques:

-

Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for determining the thermal properties of energetic materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition onset temperatures (Tonset), and peak exothermic temperatures (Tpeak), as well as the enthalpy of decomposition (ΔHd).[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for understanding the decomposition process, identifying the number of decomposition steps, and quantifying mass loss at different temperatures.[10]

-

Coupled Techniques (DSC-TG-FTIR-MS): The hyphenation of DSC and TGA with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) provides a powerful tool for real-time analysis of the gaseous products evolved during decomposition. This allows for the identification of decomposition intermediates and final products, offering crucial insights into the decomposition mechanism.[5]

The following diagram illustrates a comprehensive workflow for the thermal analysis of a novel nitropyrazole compound.

Caption: Integrated workflow for thermal analysis of nitropyrazoles.

Experimental Protocol: DSC and TGA Analysis

The following protocol outlines a standardized procedure for conducting DSC and TGA measurements on nitropyrazole compounds. The causality behind these steps is to ensure reproducibility, accuracy, and, most importantly, safety.

1. Sample Preparation:

- Rationale: Proper sample preparation is critical to avoid contamination and ensure uniform heat transfer.

- Procedure:

- Ensure the sample is dry and has a consistent particle size.

- Accurately weigh 0.5-1.5 mg of the sample into a clean aluminum or copper crucible. Using a small sample size minimizes the risk of a violent exothermic event.

- For volatile samples, use a hermetically sealed crucible to prevent mass loss before decomposition.[9]

2. Instrument Calibration:

- Rationale: Regular calibration with known standards (e.g., indium) ensures the accuracy of temperature and enthalpy measurements.

- Procedure:

- Calibrate the instrument for temperature and heat flow according to the manufacturer's guidelines.

3. Experimental Conditions:

- Rationale: The heating rate can influence the observed decomposition temperature. Using multiple heating rates allows for kinetic analysis.

- Procedure:

- Place the sample crucible and an empty reference crucible into the instrument.

- Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

- Heat the sample from ambient temperature to a final temperature well above the decomposition point at a constant heating rate (e.g., 5, 10, 15, 20 °C/min).

4. Data Analysis:

- Rationale: Consistent data analysis methods are essential for comparing results across different samples and laboratories.

- Procedure:

- From the DSC curve, determine the onset temperature of decomposition (Tonset) and the peak exothermic temperature (Tpeak).

- Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

- From the TGA curve, determine the onset of mass loss and the temperature ranges for each decomposition stage.

- Utilize data from multiple heating rates to perform kinetic analysis using methods such as the Kissinger or Ozawa-Flynn-Wall method to determine the activation energy (Ea) of decomposition.

Quantitative Data Summary

The following table summarizes the thermal decomposition data for a selection of nitropyrazole compounds, illustrating the impact of different substituents on their stability.

| Compound | Tpeak (°C) | Reference |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | ~250 | [5] |

| LLM-116 Trimer (LLM-226) | ~350 | [5] |

| 3,4,5-Trinitropyrazole (TNP) | ~270 (under pressure) | [4] |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | ~260 | [4] |

| 1-Nitratoethyl-3,4-dinitropyrazole | 198 | [6] |

| 1-Azidoethyl-3,4-dinitropyrazole | 216 | [6] |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 218 | [7] |

Safety, Handling, and Future Outlook

Given their energetic nature, all nitropyrazole compounds must be handled with extreme care.[7] Proper personal protective equipment, including safety glasses, face shields, and leather gloves, should be worn at all times.[7] It is crucial to work on a small scale, especially when dealing with new or unknown compounds.[2]

The field of nitropyrazole-based energetic materials is continuously evolving. Future research will likely focus on:

-

The synthesis of novel compounds with an optimal balance of high performance and low sensitivity.

-

The development of advanced computational models to predict thermal stability and decomposition pathways, thereby guiding synthetic efforts.

-

A deeper understanding of the solid-state chemistry of these materials, including polymorphism and its effect on stability.

By integrating careful synthesis, rigorous thermal analysis, and a deep understanding of decomposition mechanisms, the scientific community can continue to develop safer and more effective energetic materials for a wide range of applications.

References

-

Liu, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(21), 7504. [Link]

-

Muravyev, N. V., et al. (2022). Autocatalytic Decomposition of Energetic Materials: Interplay of Theory and Thermal Analysis in the Study of 5-Amino-3,4-Dinitropyrazole Thermolysis. ResearchGate. [Link]

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. [Link]

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

-

Talawar, M. B., et al. (2004). Synthesis, characterization and thermal studies of 2,4,5-trinitroimidazole derivatives. ResearchGate. [Link]

-

Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528. [Link]

-

Li, Y., et al. (2022). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][5][9]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. PubMed Central. [Link]

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ResearchGate. [Link]

-

Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. [Link]

-

Singha, J., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2415-2422. [Link]

-

Sinditskii, V. P., et al. (2023). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate. [Link]

-

He, C., et al. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(10), 8089-8096. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]

- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dynamic Landscape of Pyrazole Tautomerism: An In-depth Technical Guide for Researchers and Drug Developers

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1] Their utility is profoundly influenced by a subtle yet critical phenomenon: tautomerism. In unsymmetrically substituted pyrazoles, the dynamic equilibrium between two or more tautomeric forms dictates their chemical reactivity, biological activity, and physicochemical properties.[2] This guide provides an in-depth exploration of annular prototropic tautomerism in these systems, offering a sophisticated understanding for researchers, scientists, and drug development professionals. We will dissect the underlying principles, elucidate the key factors governing tautomeric preference, and detail the advanced analytical and computational methodologies for their characterization. This document aims to be a comprehensive resource, blending theoretical foundations with practical, field-proven insights to empower the rational design of pyrazole-containing molecules.

The Phenomenon of Annular Tautomerism in Pyrazoles

Tautomerism describes the mobile equilibrium between two or more readily interconvertible structural isomers.[3] In unsymmetrically substituted pyrazoles, the most prevalent form is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[4] This results in two distinct tautomers, often designated as the 1H- and 2H-forms, which can exhibit significantly different properties. The energy barrier for this interconversion is typically low, allowing for the coexistence of both forms in equilibrium.[3]

The proton exchange is not an intramolecular process but rather an intermolecular one, often mediated by solvent molecules.[4] This dynamic nature can complicate structural elucidation and reactivity prediction, as the observed properties may be an average of the contributing tautomers.[4] Understanding and controlling this equilibrium is paramount for harnessing the full potential of pyrazole scaffolds in various applications.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several intrinsic and extrinsic factors. A thorough understanding of these influences is critical for predicting and manipulating the tautomeric preference of a given pyrazole derivative.

Electronic and Steric Effects of Substituents

The nature of the substituents at the C3 and C5 positions plays a pivotal role in determining the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the adjacent nitrogen atoms through inductive and resonance effects.[2]

-

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or carbonyl groups, tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent. This can be attributed to the minimization of unfavorable electrostatic interactions.[2]

-

Electron-Donating Groups (EDGs): Conversely, EDGs like amino or alkoxy groups generally favor the tautomer where the proton is on the adjacent nitrogen atom, as they can donate electron density to the ring and stabilize the protonated nitrogen.[2]

-

Steric Hindrance: Bulky substituents can influence the tautomeric equilibrium by sterically hindering the approach of solvent molecules required for the intermolecular proton transfer or by creating unfavorable steric clashes in one tautomeric form over the other.[4]

The Influence of the Medium: Solvent Effects

The solvent environment has a profound impact on the tautomeric equilibrium.[4] The polarity and hydrogen-bonding capabilities of the solvent can selectively stabilize one tautomer over the other.

-

Polar Solvents: Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions.[4] An increase in solvent polarity can lead to an increase in the stability of both tautomers, but the effect may be more pronounced for the one with a larger dipole moment.[4]

-

Protic vs. Aprotic Solvents: Protic solvents can actively participate in the intermolecular proton transfer, facilitating the tautomeric interconversion.[4] Dipolar aprotic solvents, on the other hand, can help to slow down the interconversion rate, which is particularly useful in NMR studies.[4]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can form intermolecular hydrogen bonds with the pyrazole nitrogen atoms, influencing the electron density and thus the position of the equilibrium.[5]

Physical State: Solution vs. Solid Phase

The tautomeric preference of a pyrazole can differ significantly between the solution and solid states. In solution, the molecule is subject to the dynamic influences of the solvent, as discussed above. In the solid state, the tautomeric form is "frozen" in a specific conformation dictated by crystal packing forces and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[6] X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[7]

Temperature

Temperature can also affect the tautomeric equilibrium. According to the principles of thermodynamics, a change in temperature will shift the equilibrium in the direction that absorbs or releases heat. Low-temperature studies are often employed to slow down the rate of tautomeric interconversion, allowing for the observation of individual tautomers by techniques like NMR spectroscopy.[4]

Methodologies for the Characterization of Pyrazole Tautomers

A multi-pronged approach combining spectroscopic, crystallographic, and computational techniques is often necessary for the comprehensive characterization of pyrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and frequently used technique for studying tautomerism in solution.[4] Both proton (¹H) and carbon-¹³ (¹³C) NMR can provide valuable information; however, rapid tautomeric interconversion on the NMR timescale can lead to averaged signals, making interpretation challenging.[4]

Protocol for Low-Temperature NMR Analysis:

-

Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent that has a low freezing point (e.g., DMSO-d₆, CD₂Cl₂, or THF-d₈).

-

Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature to observe the initial state of the equilibrium.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Spectral Acquisition at Each Temperature: Acquire spectra at each temperature point, paying close attention to changes in chemical shifts, signal broadening, and the appearance of new signals.

-

Data Analysis: Analyze the spectra to identify the coalescence temperature, where the signals from the individual tautomers begin to merge. Below this temperature, distinct signals for each tautomer may be resolved, allowing for their individual assignment and the determination of the equilibrium constant.

The Power of ¹⁵N NMR:

¹⁵N NMR is a particularly insightful technique for studying pyrazole tautomerism. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment.[2] The "pyrrole-like" nitrogen (N-H) and the "pyridine-like" nitrogen (=N-) have distinct and well-separated ¹⁵N chemical shifts, allowing for the unambiguous identification of the major tautomer in solution.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[7] By precisely locating the positions of all atoms, including the hydrogen atom on the pyrazole ring, the exact tautomeric structure can be determined. This information is invaluable for understanding the intrinsic preferences of the molecule in the absence of solvent effects and for validating computational predictions.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying pyrazole tautomerism.[4] These methods can accurately predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using solvation models).

Typical Computational Workflow:

-

Structure Generation: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[4]

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: Compute the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model (e.g., PCM or SMD) to calculate the energies in the desired solvent.

Implications in Drug Discovery and Materials Science

The tautomeric state of a pyrazole derivative has profound consequences for its biological activity and material properties.

-

Drug-Receptor Interactions: The two tautomers of a pyrazole-containing drug molecule will have different hydrogen bond donor-acceptor patterns and overall shapes. This can lead to significant differences in their binding affinities and selectivities for a biological target.[2]

-

Physicochemical Properties: Tautomerism influences key physicochemical properties such as pKa, lipophilicity (logP), and solubility, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[2]

-

Reactivity and Synthesis: The presence of multiple tautomers can lead to a mixture of products in chemical reactions, complicating synthetic strategies.[3] Understanding the dominant tautomer under specific reaction conditions is essential for achieving the desired regioselectivity.[3]

-

Material Properties: In materials science, the tautomeric form can affect properties such as crystal packing, photophysical characteristics, and conductivity.

Case Study: Tautomerism of 3(5)-Phenylpyrazole

A classic example is 3(5)-phenylpyrazole. Experimental studies using NMR and X-ray crystallography have shown that in solution, it exists as a mixture of the 3-phenyl and 5-phenyl tautomers, with the 3-phenyl tautomer being the major species.[6] In the solid state, only the 3-phenyl tautomer is observed.[6] This highlights the importance of considering both the solution and solid-state behavior when studying these systems.

Visualizing Tautomeric Equilibrium and Influencing Factors

Caption: Factors influencing the tautomeric equilibrium of unsymmetrically substituted pyrazoles.

Experimental Workflow for Tautomer Characterization

Caption: A typical workflow for the characterization of pyrazole tautomers.

Conclusion

The tautomerism of unsymmetrically substituted pyrazoles is a multifaceted phenomenon with far-reaching implications. For researchers in drug discovery and materials science, a deep understanding of the principles governing tautomeric equilibrium is not merely academic but a practical necessity for rational molecular design. By employing a synergistic combination of advanced spectroscopic, crystallographic, and computational methods, it is possible to unravel the complexities of pyrazole tautomerism and harness this knowledge to create novel molecules with tailored properties and functions. This guide has provided a comprehensive overview of the core concepts and methodologies, serving as a valuable resource for navigating this dynamic area of chemical science.

References

-

Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

- Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1744.

-

Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Berger, S., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(11), 1569. [Link]

-

Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(16), 4975. [Link]

- Schwärzer, D., et al. (2018). Chemoenzymatic Pyrazole Derivatization: Combining Promiscuous Methyltransferases with in Situ Co-substrate Recycling.

-

Berger, S., et al. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information. [Link]

-

Kráľová, K., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760. [Link]

- El-Baih, F. E. M., et al. (2010). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 41(25).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride.

An Application Note and Protocol for the Synthesis of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride

Introduction

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and applications as energetic materials.[1][2][3] Specifically, the incorporation of a nitro group onto the pyrazole ring significantly influences the molecule's electronic properties and potential applications, while the N-alkyl side chain provides a vector for modulating solubility, bioavailability, and target binding.[4] This document, prepared for researchers in drug development and synthetic chemistry, provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate for further functionalization.

The synthetic strategy is rooted in fundamental principles of heterocyclic chemistry, beginning with the regioselective N-alkylation of the 3-nitropyrazole core, followed by a deprotection step to unmask the primary amine and form the stable hydrochloride salt. This guide emphasizes not just the procedural steps but the underlying chemical logic, ensuring both reproducibility and a deep understanding of the reaction mechanism.

Overall Synthetic Strategy

The synthesis is designed as a robust two-step process starting from the commercially available or readily synthesized 3-nitropyrazole.

-

Step 1: N-Alkylation with a Protected Aminoethyl Group: To prevent the nucleophilic amino group from interfering with the alkylation reaction, a protected form of 2-aminoethylamine is used. We will utilize tert-butyl (2-bromoethyl)carbamate, which allows for a clean alkylation reaction. The N-alkylation of an unsymmetrical pyrazole like 3-nitropyrazole can potentially yield two regioisomers. However, the reaction generally favors alkylation at the sterically less hindered nitrogen atom (N1).[2][5]

-

Step 2: Deprotection and Hydrochloride Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. By using hydrochloric acid for this step, the primary amine is liberated and immediately protonated to form the desired hydrochloride salt, which often aids in purification via precipitation.[6]

The complete reaction pathway is illustrated below.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-3-nitro-1H-pyrazole

This initial step involves the crucial N-alkylation of the pyrazole ring. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like acetonitrile is key to achieving good yields while minimizing side reactions.

Experimental Protocol: Step 1

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitropyrazole (5.65 g, 50 mmol).

-

Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).

-

Alkylation: Stir the suspension vigorously. Add tert-butyl (2-bromoethyl)carbamate (12.3 g, 55 mmol, 1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting 3-nitropyrazole should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil or solid. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to isolate the pure N-alkylated product. The product is expected to be a pale yellow solid or oil.

Causality and Self-Validation

-

Why potassium carbonate? It is a sufficiently strong base to deprotonate the pyrazole N-H, but mild enough to avoid promoting elimination reactions with the bromo-functionalized reactant.

-

Why acetonitrile? Its polarity is ideal for dissolving the reactants and its boiling point allows for a convenient reaction temperature to drive the Sₙ2 reaction forward.

-

Trustworthiness: The reaction is monitored by TLC, providing a clear endpoint. The final purification by column chromatography ensures the isolation of a high-purity intermediate, which is critical for the success of the subsequent step. The structure should be confirmed by ¹H NMR, observing the appearance of new signals corresponding to the aminoethyl side chain and the disappearance of the broad N-H proton signal.

Part 2: Synthesis of this compound

This final step removes the Boc protecting group and simultaneously forms the hydrochloride salt, which often improves the compound's crystallinity and stability.

Experimental Protocol: Step 2

-

Dissolution: Dissolve the purified 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-nitro-1H-pyrazole (from Step 1, ~50 mmol theoretical) in methanol (50 mL) in a 250 mL round-bottom flask.

-

Acidification: Cool the solution in an ice bath (0°C). Slowly add a 4 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 4 eq) with stirring. Alternatively, bubble HCl gas through the cooled methanolic solution until saturation.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A precipitate is expected to form during this time.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/ether or ethanol/ether) to yield the pure hydrochloride salt.

-

Drying: Dry the final product under vacuum to obtain a white to off-white crystalline solid.

Quantitative Data Summary

| Reagent | Step | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Nitropyrazole | 1 | 113.08 | 50 | 1.0 |

| tert-Butyl (2-bromoethyl)carbamate | 1 | 224.09 | 55 | 1.1 |

| Potassium Carbonate | 1 | 138.21 | 75 | 1.5 |

| Boc-protected Intermediate | 2 | 256.26 | ~50 | 1.0 |

| 4 M HCl in Dioxane | 2 | 36.46 | 200 | 4.0 |

Experimental Workflow Visualization

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Versatile Synthon: Application Notes and Protocols for 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating activities that span anti-inflammatory, anti-cancer, and anti-infective agents.[3][4] Within this important class of heterocycles, 1-(2-Aminoethyl)-3-nitro-1H-pyrazole Hydrochloride emerges as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond a simple recitation of procedures to delve into the chemical rationale behind its applications, offering detailed, field-tested protocols for its derivatization. The presence of three distinct functional handles—a primary aliphatic amine, an electron-withdrawing nitro group, and the pyrazole core itself—provides a rich platform for chemical diversification, enabling access to novel chemical entities for drug discovery and materials science.

Key Chemical Features and Strategic Reactivity

The synthetic potential of this compound is rooted in the orthogonal reactivity of its functional groups.

-

The Aminoethyl Side Chain: The primary amine at the terminus of the ethyl group is a potent nucleophile, readily participating in a wide range of reactions such as acylation, alkylation, sulfonylation, and reductive amination. This allows for the straightforward introduction of diverse substituents to probe structure-activity relationships (SAR).

-

The Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group, which influences the electronics of the pyrazole ring. Crucially, it can be chemically reduced to a primary aromatic amine, unveiling a new site for derivatization and enabling the synthesis of di-functionalized pyrazole derivatives.

-

The Pyrazole Core: The pyrazole ring itself is a stable aromatic system. The substituents at the 1 and 3 positions direct the regiochemistry of further reactions on the ring, should they be desired.

These distinct reactive sites can be addressed sequentially or in concert to generate a library of complex molecules from a single, readily available starting material.

Application Note 1: Synthesis of N-Acylated Derivatives as Bioactive Scaffolds

Rationale and Mechanistic Insight:

Acylation of the primary amine is a fundamental transformation in medicinal chemistry. The resulting amide bond is generally stable to metabolic degradation, and the nature of the acyl group can significantly impact the pharmacological properties of the parent molecule by introducing new hydrogen bonding interactions, altering lipophilicity, and occupying different regions of a target's binding pocket. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride), followed by elimination of a leaving group.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of this compound with an acid chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (10 mL per mmol of substrate).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. The hydrochloride salt will react with the base to liberate the free amine.

-

Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

Data Presentation: Representative N-Acylated Derivatives

| Acylating Agent | R Group | Expected Product Name | Potential Application Area |

| Acetyl chloride | -CH₃ | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)acetamide | Fragment for library synthesis |

| Benzoyl chloride | -Ph | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)benzamide | Core for kinase inhibitors |

| 4-Chlorobenzoyl chloride | -C₆H₄-Cl | 4-Chloro-N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)benzamide | Probe for SAR studies |

| Cyclopropanecarbonyl chloride | -cPr | N-(2-(3-nitro-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | Introduction of sp³ character |

Visualization of N-Acylation Workflow

Caption: Workflow for the N-acylation of 1-(2-Aminoethyl)-3-nitro-1H-pyrazole.

Application Note 2: Synthesis of 1-(2-Aminoethyl)-1H-pyrazol-3-amine via Nitro Group Reduction

Rationale and Mechanistic Insight:

The reduction of a nitro group to an amine is a powerful transformation that dramatically alters the electronic properties of the pyrazole ring and introduces a new nucleophilic center. This opens the door to a host of subsequent derivatization reactions, such as sulfonylation, urea formation, or participation in cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this reduction, where dihydrogen is activated on the surface of a metal catalyst (e.g., Palladium on carbon) and subsequently reduces the nitro group.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

N-acylated 1-(2-aminoethyl)-3-nitro-1H-pyrazole derivative (from Application Note 1)

-

Palladium on carbon (Pd/C), 10 wt% (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the N-acylated 3-nitropyrazole derivative (1.0 eq) in methanol (20 mL per mmol of substrate) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the 3-aminopyrazole derivative, which can often be used in the next step without further purification.

Visualization of Nitro Reduction Pathway

Caption: Synthetic pathway from a 3-nitropyrazole to a 3-aminopyrazole.

Application Note 3: Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Scaffolds

Rationale and Mechanistic Insight:

Fused heterocyclic systems are of great interest in drug discovery as they often exhibit high affinity and selectivity for biological targets due to their rigid conformations. The 3-aminopyrazole derivatives synthesized in the previous step are excellent precursors for the synthesis of fused pyrazolo[1,5-a]pyrimidines. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a condensation mechanism, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine

Materials:

-

1-(2-Aminoethyl)-1H-pyrazol-3-amine derivative (from Application Note 2)

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.2 eq)

-

Acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH)

-

Ethanol (EtOH) or Acetic Acid as solvent

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-aminopyrazole derivative (1.0 eq) in glacial acetic acid (10 mL per mmol of substrate).

-

Reagent Addition: Add the 1,3-dicarbonyl compound (1.2 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 120 °C) for 4-12 hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will often form.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure pyrazolo[1,5-a]pyrimidine.

Visualization of Fused Ring Synthesis

Caption: Cyclization to form a pyrazolo[1,5-a]pyrimidine scaffold.

Conclusion